N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
This compound features a tetrahydrobenzothiophene core linked to a methylimino-substituted thiazolidin-4-one ring via an acetamide bridge. Key structural elements include:
- (2E)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl: Imparts conformational rigidity and hydrogen-bonding capacity.
Elemental analysis (C 48.89%, H 4.10%, N 21.93%) and spectroscopic data (¹H/¹³C NMR, IR) confirm its purity and structural integrity .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-18-16-20(2)15(22)12(24-16)7-13(21)19-14-10(8-17)9-5-3-4-6-11(9)23-14/h12H,3-7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDXQLGJOMHQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common method includes the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which is prepared via a microwave-assisted Gewald reaction using potassium carbonate as a heterogeneous solid base catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Analogues and Their Structural Features
Key Observations :
Key Observations :
- Solvent Systems: Ethanol and THF-MeOH-H₂O are common for thiazolidinone derivatives .
- Catalysts : K₂CO₃ and LiOH facilitate cyclization and deprotection steps .
- Yield Variability : Higher yields (e.g., 90% for Compound 9 ) correlate with straightforward condensation reactions, while lower yields (e.g., 45% for Compound 4l ) reflect chromatographic purification challenges.
Table 3: Reported Activities of Analogues
Key Observations :
- Anti-Inflammatory vs. Antimicrobial: The main compound’s thiazolidinone-imino group may target COX-2, while chlorophenyl/benzylidene analogues disrupt microbial pathways .
- Activity-Structure Relationships: EWGs (e.g., -NO₂ in Compound 12 ) enhance antimicrobial potency, whereas lipophilic groups (e.g., trifluoromethyl in Compound 25 ) improve bioavailability.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a benzothiophene moiety and a thiazolidinone derivative. Its molecular formula is , with a molecular weight of approximately 334.4 g/mol. The structural features contribute to its interaction with biological targets.
Research indicates that this compound may exert its biological effects through various mechanisms:
- JNK Inhibition : Similar compounds have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK) pathways, which are crucial in regulating cellular responses to stress and apoptosis. For instance, related compounds have shown selectivity for JNK2 and JNK3, with pIC50 values indicating strong inhibitory activity .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated moderate to significant antibacterial activity against various strains of bacteria .
- Enzyme Inhibition : The compound's thiazolidinone component suggests potential inhibition against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Biological Activity Overview
Study 1: JNK Inhibition
A study by Angell et al. (2007) demonstrated that related benzothiophene compounds significantly inhibited JNK pathways, which are implicated in cancer progression and neurodegenerative diseases. The study highlighted the potential of these compounds as therapeutic agents in oncology .
Study 2: Antimicrobial Properties
In vitro tests conducted on thiazolidinone derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating the potential application in treating infections caused by resistant bacteria .
Study 3: Enzyme Activity
Research focused on the enzyme inhibition properties of thiazolidinones revealed that certain derivatives could effectively inhibit butyrylcholinesterase (BChE), suggesting their utility in managing conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C (for cyclization) |
| Solvent | DMF or ethanol |
| Reaction Time | 4–8 hours (per step) |
How is structural characterization performed for this compound?
Basic Question
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone and substituents.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- HPLC : Purity assessment (>95% threshold for biological testing) .
Q. Example Data :
| Technique | Key Peaks/Values |
|---|---|
| ¹H NMR (DMSO-d6) | δ 2.85 (tetrahydrobenzothiophene protons), δ 7.2–7.4 (aromatic protons) |
| HRMS | [M+H]⁺ calculated: 428.12, observed: 428.10 |
What methodologies are used for initial biological activity screening?
Basic Question
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against kinases or proteases.
- Cell-Based Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Q. Typical Workflow :
In vitro enzyme inhibition → 2. Cellular efficacy → 3. Selectivity screening against related targets.
How can structure-activity relationship (SAR) studies guide structural modifications?
Advanced Question
SAR focuses on:
- Thiazolidinone Ring : Modifying the 4-oxo group to enhance hydrogen bonding with targets .
- Benzothiophene Moiety : Introducing electron-withdrawing groups (e.g., -CN) to improve metabolic stability .
- Acetamide Linker : Varying substituents to optimize pharmacokinetics (e.g., logP reduction via polar groups) .
Q. Example SAR Table :
| Modification | Biological Activity (IC₅₀) | Selectivity Index |
|---|---|---|
| -CN at C3 | 0.8 µM (Kinase X) | 10-fold vs. Kinase Y |
| -OCH3 at C4 | 2.5 µM (Kinase X) | 3-fold vs. Kinase Y |
How can computational modeling predict biological targets and binding modes?
Advanced Question
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Quantum Chemical Calculations : Predict reaction pathways for metabolite formation .
- MD Simulations : Assess binding stability over 100-ns trajectories .
Case Study : Docking revealed hydrogen bonds between the thiazolidinone carbonyl and Lys123 of EGFR kinase, guiding lead optimization .
How to resolve contradictions in biological data across studies?
Advanced Question
- Assay Standardization : Control for variables like cell passage number, serum concentration, or buffer pH .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if IC₅₀ values conflict .
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers .
What kinetic studies elucidate the compound’s mechanism of action?
Advanced Question
- Time-Dependent Inhibition : Pre-incubate the compound with enzymes to assess irreversible binding .
- Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) .
- IC50 Shift Assays : Evaluate ATP-dependency in kinase inhibition .
Data Interpretation : A >10-fold IC₅₀ shift under high ATP suggests competitive inhibition.
How to optimize purity and stability during scale-up?
Advanced Question
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) for polymorph control .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .
What strategies assess synergistic effects in combination therapies?
Advanced Question
- Combenefit Software : Quantify synergy scores (e.g., Loewe additivity) in cancer cell lines .
- Mechanistic Studies : Transcriptomics to identify pathways enhanced by co-treatment .
Example : Synergy with cisplatin observed in NSCLC cells via apoptosis pathway upregulation.
How can green chemistry principles improve synthesis sustainability?
Advanced Question
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalysis : Use immobilized lipases for enantioselective steps .
- Waste Reduction : Employ flow chemistry to minimize solvent use by 40% .
Notes
- Methodological Rigor : Emphasized experimental reproducibility and validation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
